molecular formula C12H23NO2 B13581177 Tert-butyl 2-(2-aminocyclohexyl)acetate

Tert-butyl 2-(2-aminocyclohexyl)acetate

Cat. No.: B13581177
M. Wt: 213.32 g/mol
InChI Key: LRWFWBFPWSIXBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(2-aminocyclohexyl)acetate is a chiral bicyclic ester featuring a cyclohexylamine moiety and a tert-butyl ester group. This compound is structurally characterized by a cyclohexane ring substituted with an amino group at the 2-position and an acetate ester with a bulky tert-butyl protecting group. The tert-butyl ester enhances hydrolytic stability compared to methyl or ethyl esters, making it a preferred intermediate in multistep organic syntheses, particularly in pharmaceutical research . Its stereochemical complexity (e.g., possible (1R,2S) or (1S,2R) configurations) is critical for applications in enantioselective catalysis or drug design, where chirality influences biological activity .

Properties

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

tert-butyl 2-(2-aminocyclohexyl)acetate

InChI

InChI=1S/C12H23NO2/c1-12(2,3)15-11(14)8-9-6-4-5-7-10(9)13/h9-10H,4-8,13H2,1-3H3

InChI Key

LRWFWBFPWSIXBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1CCCCC1N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-aminocyclohexyl)acetate typically involves the reaction of 2-aminocyclohexanol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified through standard techniques such as recrystallization or column chromatography .

Industrial:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of tert-butyl 2-(2-aminocyclohexyl)acetate can be elucidated by comparing it to analogous compounds. Key differences lie in ester groups, substituents on the cyclohexyl ring, and additional functional moieties. Below is a detailed analysis:

Ester Group Variations

Compound Name Ester Group Molecular Weight (g/mol) Key Properties/Applications Reference
This compound tert-butyl ~229.34 (estimated) High hydrolytic stability; used in peptide synthesis
Ethyl 2-((1R,2S)-2-aminocyclohexyl)acetate ethyl 199.28 Lower steric hindrance; faster deprotection in acidic conditions
Methyl 2-((tert-butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetate methyl 320.33 Difluoro substitution enhances lipophilicity; used in CNS drug intermediates

Key Insight : The tert-butyl ester in the target compound improves stability during synthetic workflows, whereas ethyl/methyl esters are more labile, enabling faster deprotection steps.

Substituents on the Cyclohexyl Ring

Compound Name Substituent Functional Impact Applications Reference
This compound -NH2 Basic amine for nucleophilic reactions; hydrogen bonding Drug intermediates, chiral ligands
N-[(1R,2R)-2-Aminocyclohexyl]-N′-[3,5-bis(trifluoromethyl)phenyl]thiourea -SC(NH)Ar Thiourea for metal coordination Catalysis, supramolecular chemistry
Methyl 2-((tert-butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetate -F, -Boc Electron-withdrawing fluorine; Boc-protected amine Fluorinated drug candidates

Key Insight: The free amino group in the target compound enables direct functionalization, while fluorinated or Boc-protected analogs are tailored for specific pharmacokinetic or stability profiles.

Additional Functional Moieties

Compound Name Additional Group Impact on Reactivity Reference
tert-Butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride Cyclopropylmethyl Enhanced steric bulk; increased rigidity
tert-Butyl 2-amino-2-(oxetan-3-yl)acetate Oxetane ring Polar oxygen atom; improved solubility
TERT-BUTYL (2-(2-AMINOACETAMIDO)CYCLOHEXYL)(CYCLOPROPYL)CARBAMATE Cyclopropylcarbamate Dual protection (Boc and carbamate); delayed deprotection

Key Insight : Cyclopropyl and oxetane groups introduce steric or electronic effects that modulate solubility, bioavailability, and metabolic stability.

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